3-Methyl-5-phenylpentan-1-ol 3-Methyl-5-phenylpentan-1-ol
Brand Name: Vulcanchem
CAS No.: 55066-48-3
VCID: VC1706001
InChI: InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
SMILES: CC(CCC1=CC=CC=C1)CCO
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

3-Methyl-5-phenylpentan-1-ol

CAS No.: 55066-48-3

Cat. No.: VC1706001

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-phenylpentan-1-ol - 55066-48-3

Specification

CAS No. 55066-48-3
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 3-methyl-5-phenylpentan-1-ol
Standard InChI InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Standard InChI Key OXYRENDGHPGWKV-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)CCO
Canonical SMILES CC(CCC1=CC=CC=C1)CCO

Introduction

Fundamental Characteristics and Identification

3-Methyl-5-phenylpentan-1-ol, also known by trade names such as Phenoxanol, Mefrosol, and Phenoxal, is an aromatic alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol . This compound is officially registered under CAS number 55066-48-3 and possesses several synonyms including phenylisohexanol, γ-methylbenzenepentanol, and rose absolute pentanol .

The compound features a primary alcohol group attached to a carbon chain with a methyl branch at the 3-position and a phenyl group at the 5-position. This specific molecular arrangement contributes to its characteristic olfactory properties that make it valuable in perfumery applications. Its molecular structure can be represented by the InChI Key OXYRENDGHPGWKV-UHFFFAOYSA-N, which provides a standardized digital representation of its chemical structure .

Physical Properties

3-Methyl-5-phenylpentan-1-ol exists as a colorless to light yellow clear liquid at room temperature with distinct physical properties that influence its handling, storage, and application characteristics. The compound demonstrates moderate water solubility and specific thermal behavior as outlined in Table 1.

Table 1: Physical Properties of 3-Methyl-5-Phenylpentan-1-ol

PropertyValueReference Conditions
Physical StateColorless to light yellow clear liquid20°C
Boiling Point141-143°C11 Torr (≈15 mbar)
Density0.957±0.06 g/cm³Predicted value
Specific Gravity0.9620/20°C
Vapor Pressure0.04 Pa20°C
Viscosity37.3 mm²/sNot specified
Water Solubility390 mg/L20°C
LogP2.7 / 3.2430°C / Not specified
Flash Point102°CNot specified
pKa15.11±0.10Predicted value

Sources:

The compound's relatively high boiling point and low vapor pressure indicate its stability under normal atmospheric conditions, while its moderate LogP value (between 2.7-3.24) suggests balanced lipophilic and hydrophilic characteristics that influence its behavior in various formulations .

Olfactory Profile

The odor characteristics of 3-methyl-5-phenylpentan-1-ol represent one of its most commercially valuable properties. When assessed at 100% concentration, it exhibits a complex olfactory profile described as fresh, floral, rose-like with notes of geranium, green, muguet (lily-of-the-valley), honey, and tropical nuances . The predominant odor type is classified as floral, making it particularly suitable for perfumery applications requiring sophisticated floral notes with good longevity.

Recent innovation has focused on enhancing these properties, developing variants with improved woody-floral scent profiles and better stability against oxidation for extended shelf life .

Synthesis and Production Methods

The industrial preparation of 3-methyl-5-phenylpentan-1-ol typically follows well-established chemical pathways that have been optimized for commercial efficiency and product quality.

Standard Synthesis Route

The compound is conventionally prepared through a two-stage process:

  • Cyclocondensation of benzaldehyde with 3-methyl-3-buten-1-ol in the presence of p-toluenesulfonic acid catalyst to obtain tetrahydro-4-methylene-5-phenylpyran .

  • Hydrogenation of this intermediate to yield the final 3-methyl-5-phenylpentan-1-ol product .

This synthetic approach is valued for its efficiency and the high purity of the resulting product, which is essential for fragrance applications where impurities could affect the sensory profile.

Optimized Hydrogenation Process

A more detailed hydrogenation protocol involves the following specific parameters:

  • Reaction mixture preparation: Combining phenyl-dihydropyran (200 g), 1% propionic acid aqueous solution (100 g), and 3% Pd/silica catalyst (2.5 g) in an autoclave .

  • Reaction conditions: Temperature of 105-110°C under hydrogen pressure of 1.2 MPa .

  • Post-reaction processing: Cooling to room temperature, releasing hydrogen to 0.04-0.06 MPa, nitrogen purging, filtration, and reduced-pressure distillation .

This optimized process demonstrates impressive efficiency metrics, with a reported reaction time of 7 hours, selectivity of 95.6%, and yield of 94.2% . These manufacturing parameters are critical for commercial-scale production where process efficiency directly impacts economic viability.

Market Analysis and Industry Trends

The global 3-methyl-5-phenylpentan-1-ol market demonstrates dynamic characteristics with specific regional distribution patterns and competitive landscape features.

Regional Market Distribution

Analytical Methods and Quality Assessment

Accurate analysis of 3-methyl-5-phenylpentan-1-ol is essential for quality control, research, and regulatory compliance purposes.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents an effective analytical approach for this compound. A documented reverse phase (RP) HPLC method employs the following parameters:

  • Column: Newcrom R1 (a special reverse-phase column with low silanol activity)

  • Mobile phase: Mixture of acetonitrile, water, and phosphoric acid

  • Alternative configuration: Substitution of phosphoric acid with formic acid for mass spectrometry compatibility

  • Column particle size options: 3 μm particles available for fast UPLC applications

This analytical method offers versatility for various applications including:

  • Quality control assessment

  • Impurity profiling

  • Pharmacokinetic studies

  • Preparative separation and isolation

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of 3-methyl-5-phenylpentan-1-ol, serving as a definitive identification method for quality assurance purposes . The compound's spectral characteristics create a unique "fingerprint" that allows for unambiguous identification and structural confirmation.

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